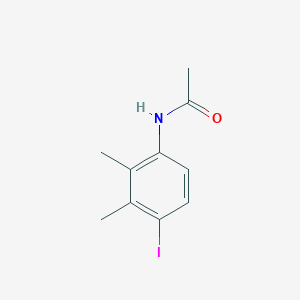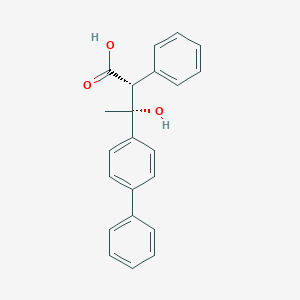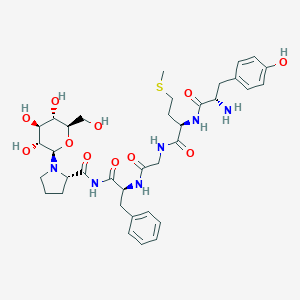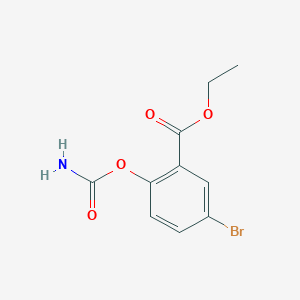
Guanidine, N,N'''-(iminodi-8,1-octanediyl)bis-, triacetate
Übersicht
Beschreibung
“Guanidine, N,N’‘’-(iminodi-8,1-octanediyl)bis-, triacetate” is a chemical compound with the molecular formula C20H45N7O2 . It is also known by other names such as Guazatine acetate salt and 2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine . The compound has a molecular weight of 415.6 g/mol .
Molecular Structure Analysis
The molecular structure of “Guanidine, N,N’‘’-(iminodi-8,1-octanediyl)bis-, triacetate” consists of two guanidino groups and an amino group . The InChI representation of the molecule is InChI=1S/C18H41N7.C2H4O2/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-2(3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);1H3,(H,3,4) . The Canonical SMILES representation is CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N .
Physical And Chemical Properties Analysis
“Guanidine, N,N’‘’-(iminodi-8,1-octanediyl)bis-, triacetate” has several computed properties. It has a hydrogen bond donor count of 6 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 18 . The exact mass of the compound is 415.36347370 g/mol . The topological polar surface area is 178 Ų .
Wissenschaftliche Forschungsanwendungen
Pesticide Residue Analysis
Guazatine acetate salt is utilized as an analytical reference standard for the detection and quantification of pesticide residues. It is particularly used in the analysis of commercial citrus fruits, where high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is employed to separate and identify guazatine residues .
Safety and Hazards
The safety data sheet for “Guanidine, N,N’‘’-(iminodi-8,1-octanediyl)bis-, triacetate” suggests that it should be handled with care . In case of inhalation, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the compound comes into contact with the skin, contaminated clothing should be removed immediately and the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be rinsed with pure water for at least 15 minutes . If the compound is ingested, the mouth should be rinsed with water and vomiting should not be induced .
Wirkmechanismus
Target of Action
Guazatine acetate salt, also known as Guanidine, N,N’‘’-(iminodi-8,1-octanediyl)bis-, triacetate, is primarily used as a non-systemic contact fungicide . It acts as a repellent and is used for the seed treatment of cereals such as wheat, rye, and triticale . It controls a wide range of seed-borne diseases of cereals, including seedling blight (Fusarium spp.), glume blotch (Septoria), and common bunt .
Mode of Action
As a non-systemic contact fungicide, Guazatine acetate salt works by coming into direct contact with the pathogens .
Biochemical Pathways
It is known that it disrupts the normal functioning of the pathogens, thereby preventing the onset of diseases
Pharmacokinetics
It is known that guazatine is a complex mixture of polymorphic compounds, and there is variability between production batches . This complexity and variability can potentially influence its bioavailability and pharmacokinetic properties.
Result of Action
The primary result of Guazatine acetate salt’s action is the control of a wide range of seed-borne diseases of cereals . By acting as a protective barrier on the surface of the seeds, it prevents the onset of diseases and promotes the healthy growth of the plants .
Action Environment
The action, efficacy, and stability of Guazatine acetate salt can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the effectiveness of the fungicide . Furthermore, the composition of the technical mixture used to produce Guazatine formulations can fluctuate, potentially affecting its action .
Eigenschaften
IUPAC Name |
acetic acid;2-[8-[8-(diaminomethylideneamino)octylamino]octyl]guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H41N7.C2H4O2/c19-17(20)24-15-11-7-3-1-5-9-13-23-14-10-6-2-4-8-12-16-25-18(21)22;1-2(3)4/h23H,1-16H2,(H4,19,20,24)(H4,21,22,25);1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGAGEWSIVSNYJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C(CCCCN=C(N)N)CCCNCCCCCCCCN=C(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45N7O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guazatine acetate salt | |
CAS RN |
39202-40-9, 57520-17-9, 115044-19-4 | |
| Record name | Guanidine, N,N′′′-(iminodi-8,1-octanediyl)bis-, acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=39202-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iminoctadine triacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57520-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Guazatine, acetate (1:?) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.812 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[4-(Hydroxyamino)phenoxy]-3-(propan-2-ylamino)propan-2-ol; oxalic acid](/img/structure/B37556.png)

![2,5,7-Trimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B37558.png)

![1-[(2,3-Dibromopropanoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B37560.png)


![9-acetyl-7-[4-amino-5-[3-hydroxy-1-(3-hydroxy-5-oxohexan-2-yl)oxybutoxy]-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B37572.png)



